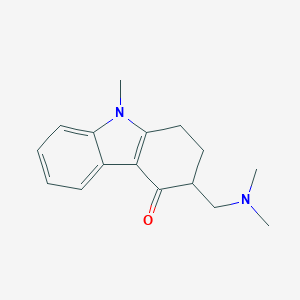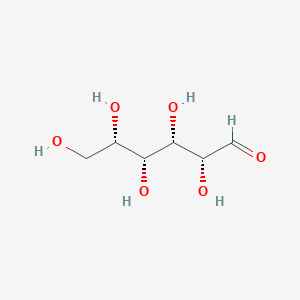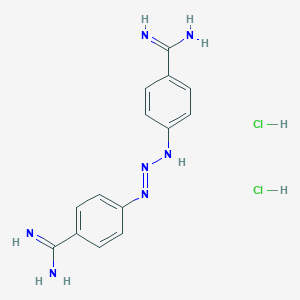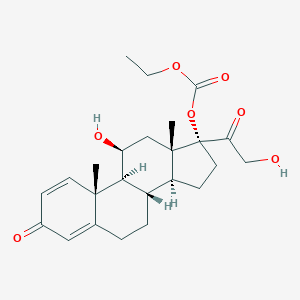
Prednisolone 17-Ethyl Carbonate
描述
Prednisolone 17-Ethyl Carbonate is a derivative of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Prednisolone itself is a biologically active metabolite of prednisone, and its modifications, such as the 17-ethyl carbonate variant, are designed to enhance its therapeutic profile by improving its pharmacokinetic properties or reducing systemic side effects .
Synthesis Analysis
The synthesis of prednisolone derivatives, including those with modifications at the 16α-position, has been explored through various chemical reactions. For instance, the synthesis of methyl 16α-prednisolonecarboxylates involves the addition of fulminic acid to a pregnatriene derivative, followed by base-catalyzed ring opening and treatment with methanolic HCl . This process avoids the Mattox rearrangement, which can be suppressed by controlling reaction conditions such as temperature and protective groups .
Molecular Structure Analysis
Prednisolone and its derivatives exhibit complex molecular structures that can be modified to achieve specific therapeutic goals. The molecular structure of prednisolone 17-Ethyl Carbonate is not explicitly detailed in the provided papers, but the general structure of prednisolone includes three hydroxyl groups at positions 11, 17α, and 21, with a double bond between carbons 1 and 4 in the pregnadiene system .
Chemical Reactions Analysis
The chemical reactivity of prednisolone derivatives can be manipulated by introducing different functional groups. For example, the introduction of an isoxazoline ring at the C-16 and C-17 positions and an alkyl carboxylate at the 16α-position can retain anti-inflammatory activity while reducing systemic side effects . The reactivity of these groups under physiological conditions can determine the drug's pharmacokinetics and pharmacodynamics.
Physical and Chemical Properties Analysis
The physical and chemical properties of prednisolone derivatives, such as polymorphism and pseudopolymorphism, can significantly affect their therapeutic efficacy and stability. Prednisolone exhibits polymorphism with two modifications, forms I and II, and a sesquihydrate, each with distinct thermodynamic and kinetic properties . These properties are crucial for the drug's solubility, bioavailability, and stability.
Case Studies
Prednisolone 17-Ethyl Carbonate, specifically, has been tested in various animal models for its anti-inflammatory activity. It has shown a considerable split between topical and systemic activity, suggesting potential for reduced systemic side effects when administered topically . This compound's unique properties make it a candidate for further testing in human clinical trials to assess its efficacy and safety profile.
科学研究应用
Topical and Systemic Effectiveness
- Animal Experiment Studies : Prednisolone-17-ethyl carbonate-21-propionate (PrEP) has been tested for anti-inflammatory activity in animal models, showing considerable topical efficacy with weak systemic effects after topical administration compared to desoximetasone, suggesting its potential use in humans for topical applications with minimal systemic effects (Alpermann, Sandow, & Vogel, 1986).
Clinical Efficacy in Dermatology
- Clinical Studies with Prednicarbate : Prednicarbate, a derivative of Prednisolone 17-Ethyl Carbonate, has demonstrated clinical efficacy in dermatological applications. Notably, extensive application did not suppress plasma cortisol, and long-term use showed minimal atrophy and side effects, indicating its potential for chronic dermatological conditions like atopic dermatitis and psoriasis (Schröpl, 1986).
Microbial Biotransformation Studies
- Microbial Transformation Research : Research on microbial biotransformation of Prednicarbate has identified various metabolites, including Prednisolone 17-ethylcarbonate. This study highlights the compound's biochemical transformations, offering insights into its potential pharmacological activities and metabolism (Muhammad et al., 2014).
Pharmacokinetics and Metabolism
- Pharmacokinetics and Metabolism Study : A study on Prednicarbate after cutaneous and oral administration showed that its pharmacologically active compound, Prednisolone-17-ethylcarbonate, has a receptor binding affinity comparable to dexamethasone. The research suggests a dissociation between local efficacy and low systemic side effects, important for topical treatments (Barth et al., 1993).
Dermatological Applications
- Photographic Follow-Up in Dermatoses : Prednicarbate, containing Prednisolone-17-ethyl carbonate, has shown a rapid anti-inflammatory effect in patients with inflammatory dermatoses. This research supports its application in dermatological treatments with minimal side effects (Schulz, 1986).
Comparative Studies in Drug Formulations
- Structural Studies Using NMR Techniques : Research on structural analogs of Prednisolone, including those with esterification modifications like Prednisolone 17-Ethyl Carbonate, has provided insights into their stereochemical structures using NMR techniques. Such studies contribute to understanding the drug's molecular configuration and potential therapeutic applications (Rachwał, Pop, & Brewster, 1996).
Novel Drug Delivery Systems
- Magnetic Prednisolone Microcapsules for Targeted Drug Release : Research on Magnetic Prednisolone Microcapsules, developed for targeted drug delivery in rheumatoid arthritis, shows promise in enhancing therapeutic efficacy and bioavailability at targeted sites (Prabu et al., 2017).
安全和危害
Prednisolone, the parent compound of Prednisolone 17-Ethyl Carbonate, may damage the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It is also recommended to use personal protective equipment as required .
属性
IUPAC Name |
ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,16-18,20,25,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVNDXWCEADDCU-ZJUZSDNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908885 | |
| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone 17-Ethyl Carbonate | |
CAS RN |
104286-02-4 | |
| Record name | (11β)-17-[(Ethoxycarbonyl)oxy]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104286-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone 17-ethylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104286024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 17-[(ethoxycarbonyl)oxy]-11,21-dihydroxy-, (11β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE 17-ETHYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4G5V1592 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)
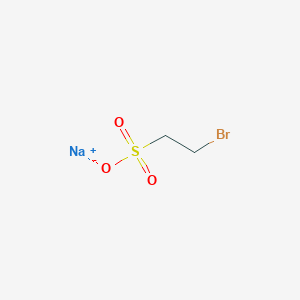

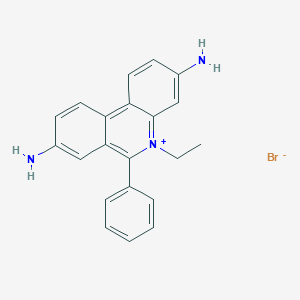
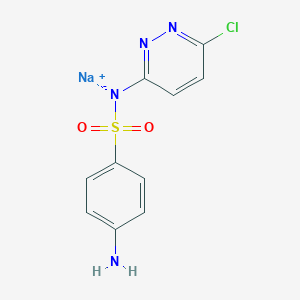
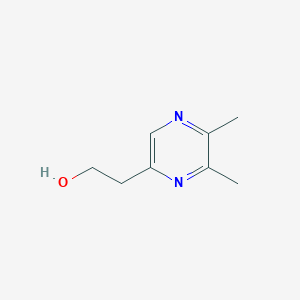
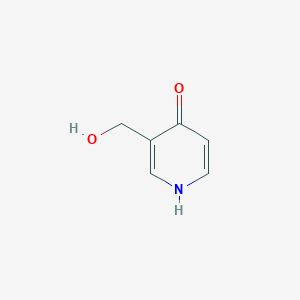
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)


